4-bromo-1-hydroxy-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-hydroxy-1,2-dihydropyridin-2-one is a heterocyclic compound with the molecular formula C5H4BrNO2. It is characterized by a bromine atom attached to the fourth position of a pyridine ring, which also contains a hydroxyl group and a ketone group. This compound is of interest due to its potential biological activity and diverse applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one typically involves the bromination of 1-hydroxy-1,2-dihydropyridin-2-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-hydroxy-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alcohol, depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 4-amino derivative, while oxidation of the hydroxyl group would produce a ketone derivative.
Scientific Research Applications
4-bromo-1-hydroxy-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the bromine atom and hydroxyl group allows it to form hydrogen bonds and engage in halogen bonding, which can influence its biological activity. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-hydroxypyridine: Similar structure but lacks the ketone group.
4-bromo-1-cyclohexyl-1,2-dihydropyridin-2-one: Contains a cyclohexyl group instead of a hydroxyl group.
Uniqueness
4-bromo-1-hydroxy-1,2-dihydropyridin-2-one is unique due to the combination of its bromine atom, hydroxyl group, and ketone group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1027169-94-3 |
---|---|
Molecular Formula |
C5H4BrNO2 |
Molecular Weight |
189.99 g/mol |
IUPAC Name |
4-bromo-1-hydroxypyridin-2-one |
InChI |
InChI=1S/C5H4BrNO2/c6-4-1-2-7(9)5(8)3-4/h1-3,9H |
InChI Key |
JKFHYQMFYCGEHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)C=C1Br)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.